JLB2-110c

説明

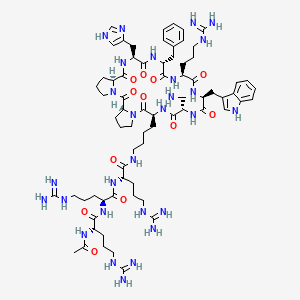

The compound “Ac-Arg-Arg-Arg-(1).cyclo[Arg-Trp-Dap-Lys(1)-D-Pro-Pro-His-D-Phe]” is a macrocyclic peptide with three extracyclic arginine residues. This compound is a melanocortin macrocyclic agonist, which means it interacts with melanocortin receptors, a family of G protein-coupled receptors involved in various physiological functions such as pigmentation, energy homeostasis, and appetite regulation .

特性

分子式 |

C71H108N28O12 |

|---|---|

分子量 |

1545.8 g/mol |

IUPAC名 |

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-[4-[(3R,9S,12S,15S,18S,21R,24S,27S)-12-(aminomethyl)-21-benzyl-18-(3-carbamimidamidopropyl)-24-(1H-imidazol-4-ylmethyl)-15-(1H-indol-3-ylmethyl)-2,8,11,14,17,20,23,26-octaoxo-1,7,10,13,16,19,22,25-octazatricyclo[25.3.0.03,7]triacontan-9-yl]butylamino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-5-carbamimidamidopentanamide |

InChI |

InChI=1S/C71H108N28O12/c1-40(100)89-47(21-10-28-84-69(75)76)58(102)91-48(22-11-29-85-70(77)78)59(103)90-46(20-9-27-83-68(73)74)57(101)82-26-8-7-19-50-66(110)99-32-14-25-56(99)67(111)98-31-13-24-55(98)65(109)96-53(35-43-38-81-39-88-43)63(107)94-51(33-41-15-3-2-4-16-41)61(105)92-49(23-12-30-86-71(79)80)60(104)95-52(62(106)97-54(36-72)64(108)93-50)34-42-37-87-45-18-6-5-17-44(42)45/h2-6,15-18,37-39,46-56,87H,7-14,19-36,72H2,1H3,(H,81,88)(H,82,101)(H,89,100)(H,90,103)(H,91,102)(H,92,105)(H,93,108)(H,94,107)(H,95,104)(H,96,109)(H,97,106)(H4,73,74,83)(H4,75,76,84)(H4,77,78,85)(H4,79,80,86)/t46-,47-,48-,49-,50-,51+,52-,53-,54-,55-,56+/m0/s1 |

InChIキー |

ZSSMANYLNGBKPJ-BPFUNGMASA-N |

異性体SMILES |

CC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCCCC[C@H]1C(=O)N2CCC[C@@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CN)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CC6=CC=CC=C6)CC7=CNC=N7 |

正規SMILES |

CC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCCCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CN)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CC6=CC=CC=C6)CC7=CNC=N7 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of “Ac-Arg-Arg-Arg-(1).cyclo[Arg-Trp-Dap-Lys(1)-D-Pro-Pro-His-D-Phe]” involves solution-phase peptide chemistry. The process begins with the linear assembly of the peptide chain, followed by cyclization to form the macrocyclic structure. The incorporation of three extracyclic arginine residues is achieved by substituting a branching lysine residue into the macrocyclic scaffold .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and confirm the structure of the final product .

化学反応の分析

Types of Reactions

“Ac-Arg-Arg-Arg-(1).cyclo[Arg-Trp-Dap-Lys(1)-D-Pro-Pro-His-D-Phe]” undergoes various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its activity.

Reduction: This reaction can reduce disulfide bonds within the peptide, affecting its stability.

Substitution: This reaction can introduce new functional groups into the peptide, potentially enhancing its activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are optimized to achieve the desired modifications .

Major Products

The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds .

科学的研究の応用

“Ac-Arg-Arg-Arg-(1).cyclo[Arg-Trp-Dap-Lys(1)-D-Pro-Pro-His-D-Phe]” has several scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and macrocyclic peptide chemistry.

Biology: Investigated for its interactions with melanocortin receptors and its effects on cellular signaling pathways.

Medicine: Explored for its potential therapeutic applications, such as appetite regulation and energy homeostasis.

Industry: Utilized in the development of new peptide-based drugs and diagnostic tools

作用機序

The compound exerts its effects by binding to melanocortin receptors, specifically the melanocortin-4 receptor (MC4R). This interaction activates intracellular signaling pathways, leading to various physiological responses such as decreased food intake and increased energy expenditure. The presence of three extracyclic arginine residues enhances the compound’s binding affinity and potency .

類似化合物との比較

Similar Compounds

Setmelanotide: Another melanocortin cyclic drug with therapeutic relevance.

NDP-MSH: A melanocortin peptide agonist with similar pharmacological properties.

Ac-His-DPhe-Arg-Trp-NH2: A melanocortin peptide with comparable activity.

Uniqueness

“Ac-Arg-Arg-Arg-(1).cyclo[Arg-Trp-Dap-Lys(1)-D-Pro-Pro-His-D-Phe]” is unique due to the incorporation of three extracyclic arginine residues, which significantly enhance its pharmacological activity compared to other melanocortin peptides. This modification results in increased binding affinity and potency at melanocortin receptors, making it a promising candidate for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。